REACTION_CXSMILES
|
N[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][CH2:10][S:11](Cl)(=[O:13])=[O:12].[N:15]1C=CC=CC=1.Cl>O1CCCC1>[Cl:9][CH2:10][S:11]([NH:15][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2])(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
NOC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
61.8 g
|
Type
|
reactant
|
Smiles
|
ClCS(=O)(=O)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with sodium bicarbonate aq. and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
WAIT
|
Details
|
the residual oil was sitting at room temperature for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to form crystals, which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |